molecular formula C17H23N5O3 B2507657 benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate CAS No. 2034267-54-2

benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate

Cat. No.: B2507657
CAS No.: 2034267-54-2
M. Wt: 345.403
InChI Key: BTVNRRWATFQBIF-UHFFFAOYSA-N
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Description

Benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate is a synthetic compound featuring a benzyl carbamate group linked to a glycine-derived backbone (2-oxoethyl) via an amide bond. This backbone connects to a branched aliphatic chain (3-methylbutan-2-ylamine) substituted with a non-protonated 2H-1,2,3-triazol-2-yl group. The benzyl carbamate acts as a protective group, commonly employed in peptide synthesis to mask amine functionalities .

Properties

IUPAC Name

benzyl N-[2-[[3-methyl-1-(triazol-2-yl)butan-2-yl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-13(2)15(11-22-19-8-9-20-22)21-16(23)10-18-17(24)25-12-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3,(H,18,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVNRRWATFQBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The benzyl carbamate moiety undergoes selective hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) cleaves the carbamate to yield 2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)acetic acid and benzyl alcohol .

  • Acidic Hydrolysis : Exposure to HCl (6 M) generates a primary amine intermediate, which can further react with electrophiles .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureProduct(s)Yield (%)Source
Basic hydrolysisNaOH (2 M), H₂O60°C2-((3-methyl-1-(triazol-2-yl)butan-2-yl)amino)acetic acid + benzyl alcohol85–90
Acidic hydrolysisHCl (6 M), EtOHRefluxAmine intermediate + CO₂ + benzyl chloride70–75

Nucleophilic Substitution at the Amide Site

The secondary amide group participates in nucleophilic substitution under Mitsunobu or EDC/HOBt coupling conditions:

  • Mitsunobu Reaction : Reacts with alcohols (e.g., 4-methoxybenzyl alcohol) to form alkylated derivatives .

  • HBTU-Mediated Coupling : Forms hybrid structures with carboxylic acids (e.g., phenylpropionic acid) .

Key Mechanistic Insights :

  • Steric hindrance from the 3-methylbutan-2-yl group slows substitution kinetics .

  • Triazole’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon .

Triazole Ring Functionalization

The

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have demonstrated that triazole derivatives can inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to reduced proliferation of cancer cells. The IC50 values for these compounds ranged between 1.95 and 4.24 μM, outperforming standard drugs like Pemetrexed which has an IC50 of 7.26 μM .

Antimicrobial Properties
Benzyl carbamate derivatives have also been studied for their antimicrobial properties. Compounds containing the 1,2,3-triazole moiety were found to exhibit good inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that triazole-containing compounds could serve as effective antimicrobial agents due to their ability to disrupt bacterial cell function .

Agricultural Applications

Crop Protection
Triazole derivatives are recognized for their role in agricultural chemistry as fungicides and herbicides. The structural features of benzyl carbamates can enhance the efficacy of these compounds against various plant pathogens. Research indicates that triazole-based fungicides work by inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity . This makes them valuable in protecting crops from fungal infections.

Material Science

Polymer Chemistry
The unique properties of benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate make it a candidate for use in polymer synthesis. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This is particularly useful in the development of smart materials that respond to environmental stimuli .

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer1.95
Compound BAnticancer4.24
Compound CAntimicrobial-

Table 2: Applications in Agriculture

Application TypeMechanism of ActionExample Compounds
FungicideInhibition of ergosterol biosynthesisTriazole derivatives
HerbicideDisruption of plant growth pathwaysBenzyl carbamates

Case Study 1: Anticancer Evaluation

In a study investigating the anticancer potential of triazole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Agricultural Efficacy

A field study was conducted to assess the effectiveness of triazole-based fungicides on crop yield and disease resistance. The results showed a marked improvement in crop health and yield when treated with these fungicides compared to untreated controls, highlighting their potential for widespread agricultural use .

Mechanism of Action

The mechanism by which benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate exerts its effects depends on its molecular targets and pathways involved. The triazole ring, for instance, can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains a 3-methylbenzamide core linked to a hydroxylated tert-butylamine (N,O-bidentate directing group).
  • Key Differences :
    • Lacks the triazole and carbamate groups present in the target compound.
    • The hydroxyl and amide groups enhance polarity, contrasting with the lipophilic triazole in the target.
  • Applications : Used in metal-catalyzed C–H bond functionalization due to its directing group .
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate ()
  • Structure : Features a 1,2,4-triazole ring conjugated to a phenylacetyl group and an ethyl carbamate.
  • Key Differences: Utilizes a 1,2,4-triazole (protonated NH at δ13.0 in ¹H NMR) versus the non-protonated 2H-1,2,3-triazole in the target compound .
  • Synthesis : Derived from nucleophilic substitution with ethyl chloroformate, a method analogous to carbamate formation in the target compound .
Benzyl (2-((6-Hydroxyhexyl)amino)-2-oxoethyl)carbamate ()
  • Structure : Shares the benzyl carbamate and 2-oxoethyl backbone but replaces the triazole-bearing chain with a hydroxyhexyl group.
  • Key Differences :
    • The hydroxyl group improves aqueous solubility, whereas the triazole in the target compound enhances lipophilicity and metal-binding capacity.
  • Applications : Likely serves as an intermediate in peptide synthesis or prodrug development due to its hydrophilic-lipophilic balance .
Phosphoryl-Containing Carbamate ()
  • Structure : Benzyl carbamate with a phosphoryl-modified side chain.
  • Key Differences :
    • The dimethyl phosphoryl group introduces strong hydrogen-bonding and chelating capabilities absent in the target compound.
  • Synthesis: Involves Mitsunobu reactions and phosphonate chemistry, contrasting with the CuAAC-derived triazole in the target .

Physicochemical and Reactivity Comparisons

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate Benzyl (2-((6-Hydroxyhexyl)amino)-2-oxoethyl)carbamate
Polarity Moderate (triazole, carbamate) High (amide, hydroxyl) Moderate (triazole, carbamate) High (hydroxyl, carbamate)
Hydrogen Bonding Triazole (acceptor only) Amide (donor/accept), hydroxyl (donor) Triazole (donor/acceptor) Hydroxyl (donor), carbamate (donor/accept)
Lipophilicity (LogP) ~2.5 (estimated) ~1.8 ~3.0 ~1.2
Metal Interaction Triazole (weak σ-donor) N,O-bidentate (strong) Limited None
Stability High (non-protonated triazole) Moderate (hydroxyl-sensitive) Moderate (protonated triazole) Moderate (hydroxyl-sensitive)

Biological Activity

Benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a carbamate moiety, with a triazole ring contributing to its biological properties. The presence of the triazole moiety is significant as it has been associated with various biological activities, including antimicrobial and anticancer effects.

  • Inhibition of Enzymatic Activity : The carbamate group is known to interact with various enzymes, potentially acting as an inhibitor. For instance, carbamates have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism .
  • Antimicrobial Properties : The triazole ring enhances the compound's ability to target microbial pathogens. Triazole derivatives have been reported to exhibit significant antifungal and antibacterial activities .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The introduction of the triazole moiety has been linked to increased anticancer activity in related compounds .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity IC50 Value (µM) Reference
α-glucosidase inhibition0.01 - 648.90
Antitubercular activityMIC = 5 - 100
Cytotoxicity (A549 cell line)Moderate

Case Study 1: Antitubercular Activity

A study investigated the antitubercular efficacy of various carbamate derivatives, including those similar to this compound. Compounds exhibited varying degrees of activity against Mycobacterium tuberculosis, with some derivatives demonstrating MIC values as low as 5 µg/mL .

Case Study 2: Cytotoxic Effects

Research on related triazole derivatives indicated significant cytotoxicity against cancer cell lines such as A549. These studies suggest that modifications in the structure can enhance the anticancer properties of the base compound .

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